methyl benzoate
CAS No.: 36712-21-7
Cat. No.: VC3935716
Molecular Formula: C8H8O2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36712-21-7 |
---|---|
Molecular Formula | C8H8O2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | methyl benzoate |
Standard InChI | InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i8+1 |
Standard InChI Key | QPJVMBTYPHYUOC-VJJZLTLGSA-N |
Isomeric SMILES | CO[13C](=O)C1=CC=CC=C1 |
SMILES | COC(=O)C1=CC=CC=C1 |
Canonical SMILES | COC(=O)C1=CC=CC=C1 |
Introduction
Chemical Properties and Synthesis
Structural and Physical Characteristics
Methyl benzoate is characterized by a benzene ring bonded to a methyl ester group, conferring both aromaticity and polarity. Its molecular structure, , results in a molar mass of 136.15 g/mol and a density of 1.0837 g/cm³ . The compound exhibits a melting point of −12.5°C and a boiling point of 199.6°C, making it a stable liquid under standard conditions . Its low solubility in water (0.3 g/L at 20°C) contrasts with high miscibility in organic solvents, a property leveraged in industrial applications .
Table 1: Physical Properties of Methyl Benzoate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 136.15 g/mol | |
Density | 1.0837 g/cm³ | |
Melting Point | −12.5°C | |
Boiling Point | 199.6°C | |
Refractive Index | 1.5164 |
Synthesis and Reactivity
Methyl benzoate is synthesized via acid-catalyzed esterification of benzoic acid and methanol, a reaction proceeding through nucleophilic acyl substitution . Industrially, this process employs sulfuric acid as a catalyst, achieving yields exceeding 90% under optimized conditions. The compound’s bifunctional reactivity allows electrophilic aromatic substitution at the benzene ring (e.g., nitration to methyl 3-nitrobenzoate) and nucleophilic attack at the carbonyl group (e.g., hydrolysis to sodium benzoate and methanol) . Such versatility underpins its utility in organic synthesis and pharmaceutical intermediates.
Industrial and Agricultural Applications
Perfumery and Flavoring
Methyl benzoate’s fruity aroma, reminiscent of feijoa, has made it a staple in fragrances and food flavorings . Its volatility and stability at room temperature enhance its suitability for cosmetic formulations, where it acts as a fixative to prolong scent retention. Regulatory approvals by the FDA and EFSA affirm its safety in trace concentrations, though recent cytotoxicity studies suggest caution at higher doses .
Green Pesticide Development
Emerging research highlights methyl benzoate’s efficacy as a biopesticide. Laboratory trials demonstrate its lethality against invasive species such as the brown marmorated stinkbug (Halyomorpha halys) and diamondback moth (Plutella xylostella), with LC₅₀ values up to 20 times lower than conventional pyrethroids . Its mode of action involves disrupting insect cuticular lipids, leading to desiccation—a mechanism that minimizes resistance development compared to neurotoxic agents .
Table 2: Pesticidal Efficacy of Methyl Benzoate
Target Insect | LC₅₀ (mM) | Comparative Toxicity (vs. β-Cyfluthrin) | Source |
---|---|---|---|
Halyomorpha halys | 2.1 | 5× higher | |
Plutella xylostella | 1.8 | 7× higher | |
Manduca sexta | 3.4 | 4× higher |
Compound | LC₅₀ (HEK293, mM) | LC₅₀ (SH-SY5Y, mM) | Source |
---|---|---|---|
Methyl Benzoate (MB) | 11.2 | 12.5 | |
Ethyl Benzoate (EB) | 8.7 | 9.3 | |
Vinyl Benzoate (VB) | 5.4 | 6.1 |
Mechanistic Insights
Transcriptomic analyses indicate that VB downregulates cyclin D1 and HSP70 genes in HEK293 cells, impairing cell cycle progression and protein homeostasis . These findings suggest that benzoate esters may exert toxicity through pathways distinct from traditional pesticides, warranting further investigation into long-term exposure risks.
Environmental Impact and Ecological Roles
Natural Occurrence and Pollinator Interactions
Methyl benzoate occurs naturally in Salvinia molesta and serves as a pheromone precursor for male orchid bees (Euglossini), which sequester the compound for mating displays . This ecological role has been exploited in conservation biology, where methyl benzoate-laced traps non-lethally attract bees for population monitoring .
Biodegradation and Environmental Persistence
As a plant-derived compound, methyl benzoate undergoes rapid microbial degradation in soil, with a half-life of <7 days under aerobic conditions . Its low bioaccumulation potential and minimal aquatic toxicity classify it as an environmentally benign alternative to synthetic pesticides, aligning with green chemistry principles .
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